Californidine

Description

Californidine (C₂₁H₂₁NO₄) is a benzophenanthridine alkaloid predominantly found in Eschscholzia californica (California poppy), a plant native to the southwestern United States and Mexico . It is a major constituent of the plant’s aerial parts, with concentrations reaching up to 12.5 mg/g in dried extracts . Its primary pharmacological activities include acetylcholinesterase (AChE) inhibition and prolyl oligopeptidase (POP) modulation, with emerging evidence of berberine-like effects on PCSK9 expression .

Propriétés

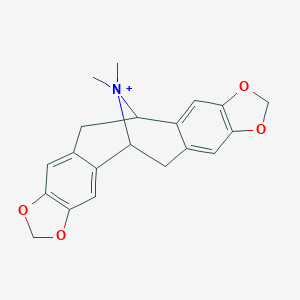

IUPAC Name |

23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18/h5-8,15-16H,3-4,9-10H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYKETHYKFKFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18830-99-4 | |

| Record name | (-)-Californidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18830-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Californidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018830994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Column Chromatography

Silica gel columns with gradient elution (chloroform:methanol, 9:1 to 7:3) separate this compound from structurally similar alkaloids like protopine and allocryptopine. Fractions are monitored via thin-layer chromatography (TLC) with Dragendorff’s reagent.

Preparative HPLC

High-performance liquid chromatography (HPLC) using a C₁₈ column and acetonitrile-phosphate buffer (pH 2.5) achieves >95% purity.

HPLC Conditions :

| Parameter | Value |

|---|---|

| Column | C₁₈ (250 × 4.6 mm) |

| Mobile phase | Acetonitrile:50 mM H₃PO₄ (30:70) |

| Flow rate | 1.0 mL/min |

| Detection | UV at 280 nm |

Yield Comparison Across Methods

| Method | This compound Yield (mg/g) | Purity (%) |

|---|---|---|

| Ethanol maceration | 12.5 ± 1.8 | 60–70 |

| Acid-base partitioning | 8.2 ± 0.9 | 75–85 |

| Preparative HPLC | 6.7 ± 0.5 | >95 |

Challenges and Optimization

-

Co-Extraction Issues : this compound often co-elutes with N-methyllaurotetanine and reticuline, necessitating multiple chromatographic passes.

-

Solvent Selection : Methanol increases yield by 10% compared to ethanol but introduces more pigments, complicating purification.

-

Stability : this compound degrades at temperatures >40°C, warranting low-temperature evaporation .

Analyse Des Réactions Chimiques

Californidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The structural diversity of isoquinoline alkaloids, such as this compound, is often due to cytochrome P450 activities . Common reagents used in these reactions include cytochrome P450 enzymes, which catalyze methylenedioxy bridge-forming reactions . Major products formed from these reactions include various isoquinoline alkaloids .

Applications De Recherche Scientifique

Biological Activities

Californidine exhibits several biological activities, which can be categorized as follows:

- Enzyme Inhibition : Research indicates that this compound can inhibit various enzymes associated with pathogens like HIV and E. coli. This inhibition suggests potential applications in developing new antimicrobial agents.

- Neuropharmacological Effects : Studies have shown that this compound interacts with serotonin receptors, particularly 5-HT(1A), which are involved in neuromodulation. This interaction may contribute to its calming effects and potential use in treating mood disorders .

- Sedative and Analgesic Properties : this compound has been traditionally used as a sedative and pain reliever, with evidence supporting its efficacy in reducing anxiety and providing mild analgesia .

Scientific Research Applications

This compound's unique properties make it suitable for various research applications:

- Pharmacokinetic Studies : Research has highlighted the importance of understanding how this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Studies indicate that while extracts from Eschscholzia californica can inhibit certain CYP enzymes, this compound itself does not significantly affect these pathways .

- Mood Disorder Research : Investigations into the potential use of this compound for treating mood disorders like bipolar affective disorder have begun, though further studies are necessary to establish its efficacy in clinical settings.

- Pain Management : The compound's analgesic properties have led to explorations into its use as an alternative treatment for chronic pain conditions, particularly in cases of opioid addiction where traditional medications may not be suitable .

Case Study 1: Opioid Addiction Management

A notable case involved a patient who developed an addiction to oxycodone after surgery. Treatment with a tincture of Eschscholzia californica, containing this compound, helped the patient manage pain without returning to opioid use, illustrating the compound's potential in addiction recovery scenarios .

Case Study 2: Insomnia Treatment

Research combining extracts from Eschscholzia californica and valerian showed promise in managing insomnia symptoms in adults. The combination leveraged the sedative properties of both plants, suggesting a synergistic effect that could enhance therapeutic outcomes .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Pharmacological Activity: Cholinesterase Inhibition

Californidine exhibits moderate AChE inhibitory activity (IC₅₀ = 36.7 ± 0.9 µM), outperforming pavine alkaloids like (–)-munitagine (IC₅₀ = 62.3 ± 5.8 µM) but underperforming compared to (–)-caryachine (IC₅₀ = 19.6 ± 0.4 µM) and clinical standards like galanthamine (IC₅₀ = 11.6 ± 1.2 µM) . Unlike berberine, which broadly inhibits both AChE and butyrylcholinesterase (BChE), this compound shows selectivity for AChE and negligible BChE activity (IC₅₀ > 800 µM) .

Table 1: Cholinesterase Inhibitory Activity of Selected Alkaloids

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity (AChE/BChE) |

|---|---|---|---|

| This compound | 36.7 ± 0.9 | >800 | >21.8 |

| (–)-Caryachine | 19.6 ± 0.4 | - | - |

| (–)-Munitagine | 62.3 ± 5.8 | 837.4 ± 23.0 | ~13.4 |

| Galanthamine | 11.6 ± 1.2 | 12.6 ± 1.1 | ~0.92 |

Prolyl Oligopeptidase (POP) Inhibition

This compound demonstrates moderate POP inhibition (IC₅₀ = 55.6 ± 3.5 µM), surpassing dihydrosanguinarine (IC₅₀ = 99.1 ± 7.6 µM) and N-methyllaurotetanine (IC₅₀ = 135.0 ± 11.7 µM) . However, it is less potent than synthetic POP inhibitors, suggesting its role as a scaffold for derivative optimization.

Table 2: POP Inhibitory Activity of Isoquinoline Alkaloids

| Compound | POP IC₅₀ (µM) |

|---|---|

| This compound | 55.6 ± 3.5 |

| Dihydrosanguinarine | 99.1 ± 7.6 |

| Corypalmine | 128.0 ± 10.5 |

Table 3: Tissue-Specific Accumulation of E. californica Alkaloids

| Alkaloid | Primary Tissue | Concentration (mg/g) |

|---|---|---|

| This compound | Aerial parts | 12.5 ± 1.8 |

| Eschscholtzine | Aerial parts | 8.7 ± 0.51 |

| Sanguinarine | Roots | 0.019 ± 0.005 |

Functional Analogues: Berberine vs. This compound

While berberine and this compound both modulate PCSK9 (a cholesterol-regulatory protein), berberine’s mechanism involves AMPK activation, whereas this compound’s pathway remains uncharacterized . Additionally, berberine exhibits broader enzyme inhibition (e.g., BChE, CYP450s), increasing its drug interaction risk compared to this compound .

Activité Biologique

Californidine is a significant alkaloid derived from Eschscholzia californica , commonly known as California poppy. This compound has garnered interest due to its various biological activities, particularly its sedative, anxiolytic, and analgesic properties. The following sections detail the pharmacological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Profile

This compound (CHNO; molecular weight 338.4 g/mol) is one of the prominent alkaloids found in California poppy. It is typically present in significant quantities within the plant, contributing to its medicinal properties . The concentration of this compound in various extracts has been quantified in studies, providing insight into its potential effectiveness.

| Alkaloid | Concentration (mg/g) |

|---|---|

| This compound | 12.5 ± 1.8 |

| Protopine | 0.514 ± 0.038 |

| Allocryptopine | 0.0120 ± 0.0023 |

| Eschscholtzine | 8.700 ± 0.51 |

| Sanguinarine | 0.0191 ± 0.0050 |

| Chelerythrine | 0.068 ± 0.011 |

| Reticuline | 1.095 ± 0.16 |

| N-Methyllaurotetanine | 5.68 ± 0.72 |

| Caryachine | 0.410 ± 0.065 |

This table illustrates the relative abundance of this compound compared to other alkaloids in California poppy, indicating its prominence within the plant's chemical profile .

Sedative and Anxiolytic Properties

This compound has been shown to exhibit sedative and anxiolytic effects, making it a candidate for treating anxiety and sleep disorders:

- Sedation : In preclinical studies, extracts containing this compound have demonstrated prolonged sleep duration and reduced locomotor activity in animal models . These effects are thought to be mediated through interactions with GABA receptors, which play a crucial role in inhibitory neurotransmission in the brain .

- Anxiolysis : Clinical studies involving combinations of California poppy extracts have reported significant reductions in insomnia severity index (ISI) scores among participants suffering from insomnia, suggesting that this compound contributes to alleviating anxiety symptoms .

Analgesic Effects

This compound also shows potential as an analgesic agent:

- Research indicates that alkaloids from California poppy can bind to opioid receptors, which may explain their traditional use for pain relief . A combination of California poppy with other herbs has been shown to effectively reduce anxiety and pain symptoms in clinical settings.

The mechanisms underlying the biological activity of this compound involve several pathways:

- GABA Receptor Modulation : this compound and other alkaloids from California poppy have been hypothesized to act on GABA receptors, enhancing their activity and contributing to sedative effects . This modulation can lead to increased chloride ion influx, resulting in hyperpolarization of neurons and subsequent sedation.

- Serotonin Receptor Interaction : In vitro studies have demonstrated that extracts from California poppy can bind to serotonin receptors (5-HT), which are involved in regulating mood and anxiety . This interaction may further support its anxiolytic properties.

Observational Study on Insomnia Management

A recent observational study investigated the efficacy of a combination of California poppy and valerian extracts for managing insomnia:

- Participants : The study included adults diagnosed with adjustment insomnia.

- Findings : After four weeks of treatment, participants showed a significant reduction in ISI scores (from 16.09 to 11.32), indicating improved sleep quality and reduced anxiety levels .

Randomized Controlled Trials

In a double-blind randomized controlled trial comparing California poppy with placebo:

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for the structural characterization of Californidine in natural product research?

This compound, a benzylisoquinoline alkaloid, requires multi-modal analytical approaches for unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) is critical for elucidating its aromatic and heterocyclic moieties. Pair this with High-Resolution Mass Spectrometry (HR-MS) to confirm molecular formula (C₂₀H₂₀NO₄·ClO₄, m/z 437.82) and chromatographic techniques like HPLC-DAD for purity assessment . For novel derivatives, ensure spectral comparisons with literature data and adhere to reproducibility guidelines by detailing solvent systems, instrument parameters, and calibration standards in methods .

Basic: How can researchers design a robust protocol for isolating this compound from plant matrices?

Isolation protocols should integrate solvent extraction (e.g., ethanol or methanol for alkaloid solubility) followed by liquid-liquid partitioning (e.g., acid-base separation). Column chromatography using silica gel or Sephadex LH-20 is recommended for purification. Validate each step with TLC or LC-MS to track this compound’s presence. Include controls for matrix interference and document extraction yields, solvent ratios, and temperature conditions to ensure reproducibility .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

Contradictions may arise from variability in assay conditions (e.g., cell line viability, dosage regimes) or pharmacokinetic factors (e.g., bioavailability in animal models). To resolve these:

- Perform meta-analyses comparing experimental parameters (e.g., IC₅₀ values, exposure time) .

- Replicate key studies under standardized conditions, controlling for variables like solvent carriers (e.g., DMSO concentration) and positive/negative controls.

- Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of discrepancies .

- Propose follow-up studies to explore metabolite activity or species-specific responses .

Advanced: What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

Combine in silico and experimental approaches:

- Molecular docking : Screen this compound against target proteins (e.g., opioid receptors) using software like AutoDock Vina, validating predictions with mutagenesis assays .

- Transcriptomics/proteomics : Use RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins post-treatment.

- Pathway analysis : Tools like KEGG or STRING can map affected pathways (e.g., alkaloid biosynthesis or apoptosis) .

- Knockout models : CRISPR/Cas9-edited cell lines can confirm target engagement . Document all computational parameters and experimental replicates to ensure transparency .

Advanced: How can researchers optimize the synthesis of this compound derivatives to enhance pharmacological properties while minimizing toxicity?

Adopt a stepwise methodology:

Structural modification : Prioritize functional groups (e.g., hydroxyl or methyl groups) via semi-synthetic routes.

ADMET profiling : Use in vitro assays (e.g., cytochrome P450 inhibition, Ames test) to assess toxicity early .

QSAR modeling : Correlate structural features with bioactivity to guide synthetic priorities .

Crystallography : Resolve derivative structures via X-ray diffraction to confirm stereochemistry .

Publish full synthetic protocols, including reaction yields, purification steps, and spectral data, to enable peer validation .

Basic: What are the best practices for storing and handling this compound to ensure stability in long-term studies?

This compound perchlorate is hygroscopic and degrades at ambient temperatures. Store lyophilized samples at 0–6°C in airtight, light-resistant containers with desiccants . For solution-phase use, prepare fresh stocks in anhydrous DMSO or ethanol and confirm stability via periodic HPLC checks. Document storage conditions and batch numbers in all publications to mitigate variability .

Advanced: How should researchers design a study to evaluate this compound’s synergistic effects with other alkaloids?

- Experimental design : Use factorial designs (e.g., 2×2 matrices) to test combinations at varying ratios.

- Data collection : Measure synergistic, additive, or antagonistic effects via Chou-Talalay’s Combination Index .

- Statistical analysis : Apply response surface methodology (RSM) or Bliss independence models .

- Mechanistic follow-up : Perform isobolograms or transcriptomic profiling to identify interaction pathways . Include negative controls (e.g., single-compartment assays) to rule out assay artifacts .

Basic: What ethical and safety protocols are essential when conducting animal studies with this compound?

- Obtain institutional ethics approval (IACUC or equivalent) prior to dosing studies .

- Adhere to ARRIVE guidelines for reporting animal use, including sample size justification and humane endpoints .

- Monitor for alkaloid-specific toxicity (e.g., neurobehavioral changes) and include rescue protocols .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s binding affinity?

- Re-evaluate docking parameters : Adjust force fields, solvation models, or protein flexibility settings .

- Validate with biophysical assays : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for empirical binding constants .

- Consider allosteric effects : Probe secondary binding sites via HDX-MS or mutagenesis .

- Publish raw data and computational workflows to facilitate peer troubleshooting .

Advanced: What methodologies are recommended for tracing the biosynthetic pathway of this compound in plant sources?

- Isotope labeling : Feed ¹³C/¹⁵N-labeled precursors to track incorporation via NMR or MS .

- Transcriptome mining : Identify candidate genes (e.g., cytochrome P450s, methyltransferases) via RNA-seq of high-alkaloid tissues .

- CRISPR interference : Knock down putative biosynthetic genes and quantify this compound depletion .

- Enzymatic assays : Recombinantly express enzymes to validate catalytic roles in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.